2-Chloro-5-methoxyquinoline 2-Chloro-5-methoxyquinoline
Brand Name: Vulcanchem
CAS No.: 160893-07-2
VCID: VC3793794
InChI: InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3
SMILES: COC1=CC=CC2=C1C=CC(=N2)Cl
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

2-Chloro-5-methoxyquinoline

CAS No.: 160893-07-2

Cat. No.: VC3793794

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methoxyquinoline - 160893-07-2

Specification

CAS No. 160893-07-2
Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 2-chloro-5-methoxyquinoline
Standard InChI InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3
Standard InChI Key ACMDJXKHEUGSIS-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1C=CC(=N2)Cl
Canonical SMILES COC1=CC=CC2=C1C=CC(=N2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinoline system with substituents at positions 2 (chloro) and 5 (methoxy). Key features include:

  • Molecular Formula: C₁₀H₈ClNO

  • SMILES: COC₁=CC=CC₂=C₁C=CC(=N₂)Cl

  • InChI Key: ACMDJXKHEUGSIS-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight193.63 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)Estimated ~2.5 (moderate lipophilicity)

Spectroscopic Characterization

  • NMR: ¹H NMR spectra show distinct signals for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .

  • FT-IR: Peaks at 550–750 cm⁻¹ (C–Cl stretch) and 1250–1300 cm⁻¹ (C–O–CH₃ stretch).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic routes involve:

  • Friedländer Condensation: Condensation of 2-aminobenzophenone with ketones/aldehydes under acidic conditions.

  • Skraup Synthesis: Reaction of aniline derivatives with glycerol and oxidizing agents .

  • Chlorination of 5-Methoxyquinoline:

    • Step 1: Oxidation of 5-methoxyquinoline to its N-oxide using meta-chloroperbenzoic acid (mCPBA).

    • Step 2: Treatment with phosphorus oxychloride (POCl₃) to introduce the chloro group .

Table 2: Optimization of Chlorination Reaction

ParameterOptimal ConditionYield
CatalystAlCl₃32–78%
SolventDichloromethane---
Temperature60°C (reflux)---

Industrial-Scale Manufacturing

Industrial processes utilize batch reactors with transition metal catalysts (e.g., Pd, Cu) to enhance efficiency. Ionic liquids are employed to reduce environmental impact .

Biological Activity and Mechanisms

Anticancer Properties

2-Chloro-5-methoxyquinoline derivatives demonstrate cytotoxicity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines:

  • IC₅₀: 0.35–28 μM, depending on substituents .

  • Mechanisms:

    • PI3K/AKT/mTOR Pathway Inhibition: Reduces phosphorylation of AKT and mTOR, inducing apoptosis .

    • Cell Cycle Arrest: G2/M phase arrest via downregulation of cyclin B1 and upregulation of CDK1 .

Table 3: Cytotoxicity Comparison of Quinoline Derivatives

CompoundIC₅₀ (μM)Target Cell Line
2-Chloro-5-methoxyquinoline28.0HCT116
Neocryptolepine6.26HCT116
5-Fluorouracil (5-Fu)>50HCT116

Antimicrobial Activity

  • Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli (MIC: 8–16 μg/mL).

  • Mode of Action: Disruption of microbial cell wall synthesis via interaction with penicillin-binding proteins.

Applications in Drug Discovery and Imaging

Radioligand Development

  • mGluR5 Imaging: 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ), derived from 2-chloro-5-methoxyquinoline, serves as a positron emission tomography (PET) tracer for metabotropic glutamate receptor 5 (mGluR5) in neuropathic pain models .

  • Brain Uptake: High accumulation in cortical regions and hippocampus, correlating with mGluR5 density .

Organic Electronics

  • OLEDs: The quinoline core’s electron-deficient nature enhances charge transport in light-emitting layers.

Comparative Analysis with Analogues

Structural Analogues

CompoundSubstituentsKey Biological Activity
2-ChloroquinolineCl at C2Moderate antimicrobial
5-MethoxyquinolineOCH₃ at C5Weak enzyme inhibition
2-Chloro-8-methoxyquinolineCl at C2, OCH₃ at C8Enhanced cytotoxicity

Electronic Effects

  • Chloro Group: Enhances electrophilicity, facilitating nucleophilic substitution.

  • Methoxy Group: Improves solubility and bioavailability via resonance donation .

Future Directions and Challenges

  • Pharmacokinetic Studies: In vivo evaluation of bioavailability and toxicity profiles.

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations.

  • Structural Optimization: Introduction of fluoro or nitro groups to enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator